molecular formula C12H18N2O B2919314 (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol

Cat. No.: B2919314
CAS No.: 2413365-38-3
M. Wt: 206.289
InChI Key: URWFQNMMGBHTJW-JQWIXIFHSA-N
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Description

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol is a chiral aminocyclohexanol derivative that serves as a critical synthetic intermediate and a potential bioactive scaffold in medicinal chemistry research. This compound features a stereochemically defined cyclohexane ring with both amino and hydroxyl functional groups, making it a valuable building block for the synthesis of more complex molecules. Its primary research value lies in its structural similarity to ligands used in kinase inhibition and other therapeutic targets. Researchers utilize this compound in the development of novel pharmaceutical candidates , particularly in oncology and central nervous system (CNS) disorders, where its stereochemistry can significantly influence binding affinity and selectivity. The mechanism of action for derivatives of this scaffold is often explored in the context of protein kinase inhibition , where the aminopyridine moiety can interact with the kinase hinge region. As a research chemical, it is essential for studying structure-activity relationships (SAR) and for the asymmetric synthesis of compound libraries. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFQNMMGBHTJW-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Coupling with 4-Methylpyridine: The final step involves coupling the amino group with 4-methylpyridine, which can be achieved through various coupling reactions, such as reductive amination or amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research explores its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol C₁₂H₁₆N₂O ~204.27 4-Methylpyridin-3-ylamino Potential catalyst/pharmaceutical N/A
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol C₈H₁₇NO 143.23 Dimethylamino Organocatalyst for anhydride desymmetrization
(1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol C₁₃H₁₇FNO ~225.28 3-Fluoro-4-methylphenylamino Pharmaceutical intermediate (safety guidelines)
Tramadol Hydrochloride C₁₅H₂₅NO₂·HCl 299.83 3-Methoxyphenyl, dimethylaminomethyl Analgesic (opioid receptor modulation)
trans-2-Morpholin-4-ylcyclohexanol C₁₀H₁₉NO₂ 185.26 Morpholine Organic synthesis intermediate
Key Observations:
  • Fluorinated phenyl analogs (e.g., ) exhibit altered electronic properties, which may influence metabolic stability in drug candidates . Morpholine and dimethylamino groups () prioritize hydrogen-bond donor/acceptor roles, critical in catalysis .
  • Stereochemical Influence: The (1S,2S) configuration ensures optimal spatial alignment for enantioselective interactions, as demonstrated in organocatalysts like (1S,2S)-2-(dimethylamino)cyclohexan-1-ol .

Pharmacological and Industrial Relevance

  • Catalysis : The pyridine moiety may enhance Lewis basicity, positioning the compound as a catalyst for asymmetric transformations, akin to morpholine derivatives in .
  • Polymer Synthesis: β-amino alcohols like those in are precursors for non-isocyanate polyurethanes. The target compound’s pyridine group could introduce rigidity or self-healing properties in polymers .

Biological Activity

The compound (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol, often referred to as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}O. The compound features a cyclohexanol core substituted with a 4-methylpyridine group, which is crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is essential in mitigating oxidative stress-related damage in cells.

Pharmacological Effects

  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Anti-inflammatory Activity : The compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders.

Data Tables

Biological Activity Effect Mechanism
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell wall synthesis
AntioxidantReduces oxidative stressScavenging free radicals
NeuroprotectiveProtects neuronal cellsInhibition of apoptosis
Anti-inflammatoryDecreases cytokine productionModulation of inflammatory pathways

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and inhibit key metabolic enzymes .

Case Study 2: Neuroprotection in Cell Culture Models

In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound significantly reduced cell death by 40% compared to untreated controls. This protective effect was linked to the activation of the PI3K/Akt signaling pathway, which plays a critical role in cell survival .

Q & A

Q. What are the recommended synthetic routes for (1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalization of the cyclohexanol core. A key step is the stereoselective introduction of the 4-methylpyridin-3-ylamino group. For example:

  • Epoxide ring-opening : Similar to the method described for (1S,2S)-2-azido-1-cyclohexanol (), nucleophilic attack of 4-methylpyridin-3-amine on a cyclohexene oxide intermediate can yield the desired stereochemistry.
  • Chiral resolution : Use chiral catalysts or chromatography to isolate the (1S,2S) enantiomer. Techniques like HPLC with chiral stationary phases or enzymatic resolution (e.g., halohydrin dehalogenase, as in ) are effective.
  • Protecting groups : Silyl protecting groups (e.g., OTBS in ) may stabilize intermediates during synthesis.

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm regiochemistry and substituent positions. For stereochemistry, NOESY or COSY experiments detect spatial proximity of protons (e.g., cyclohexanol protons in ).
  • X-ray crystallography : Resolves absolute configuration, critical for validating the (1S,2S) designation.
  • Chiral HPLC/MS : Validates enantiomeric purity by comparing retention times with racemic mixtures ().

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C in amber vials to prevent oxidation or photodegradation.
  • Solubility : Use anhydrous DMSO or ethanol for stock solutions (avoid aqueous buffers unless stability is confirmed) ().
  • Handling : Employ gloveboxes for hygroscopic or oxygen-sensitive steps ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in the synthesis of this compound?

Methodological Answer:

  • Continuous-flow systems : Automated platforms () enable precise control of temperature, residence time, and reagent stoichiometry. For example, microreactors reduce side reactions in exothermic steps.
  • Catalytic asymmetry : Transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts can enhance enantioselectivity. highlights the use of 9-BBN for stereocontrol in cyclohexanol derivatives.
  • DoE (Design of Experiments) : Systematic variation of parameters (solvent polarity, temperature, catalyst loading) with statistical analysis identifies optimal conditions ().

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding its biological activity?

Methodological Answer:

  • Docking vs. assay validation : If computational models (e.g., molecular docking) predict enzyme inhibition but experimental assays show no activity:
    • Verify compound purity via LC-MS ().
    • Test metabolite interference (e.g., cytochrome P450 interactions, ).
    • Re-examine force field parameters in simulations; consider solvent effects or protein flexibility ().
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity ().

Q. What are the best practices for designing enzyme inhibition assays involving this compound?

Methodological Answer:

  • Kinetic studies : Use a stopped-flow apparatus to measure initial reaction rates. For example, monitor NADH depletion if targeting dehydrogenases ().
  • Control experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Pre-incubate the enzyme with the compound to assess time-dependent inhibition ().
  • IC50_{50} determination : Perform dose-response curves with at least 8 concentrations in triplicate. Fit data using nonlinear regression (e.g., GraphPad Prism) ().

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